2-chloro-N-pentylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-pentylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXJFDPUQQCZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324017 | |
| Record name | 2-chloro-N-pentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2447-85-0 | |
| Record name | NSC405496 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-pentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 2 Chloro N Pentylbenzamide and Its Analogs
Established Synthetic Pathways via Acyl Halide and Amine Condensation
The most traditional and widely employed method for synthesizing 2-chloro-N-pentylbenzamide involves the condensation of an activated carboxylic acid derivative, typically an acyl halide, with an amine. This pathway is favored for its reliability, high yields, and broad applicability. The key starting materials are 2-chlorobenzoyl chloride and pentylamine (also known as n-amylamine).
The formation of the amide bond between 2-chlorobenzoyl chloride and pentylamine proceeds via a nucleophilic acyl substitution reaction. vanderbilt.edu This class of reaction is fundamental in organic chemistry for the interconversion of carboxylic acid derivatives. chemistrytalk.org The general mechanism involves two principal stages: nucleophilic addition to the carbonyl carbon, followed by the elimination of a leaving group. vanderbilt.edu
In this specific synthesis, the nitrogen atom of pentylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This initial attack breaks the carbonyl π-bond and forms a tetrahedral intermediate. vanderbilt.edubyjus.com Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A final deprotonation step, often facilitated by a base or another molecule of the amine, yields the stable this compound product and a hydrochloride salt. chemistrytalk.org
This reaction is typically fast and exothermic. The reactivity of the acyl chloride is high due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack. vanderbilt.edu
While the fundamental reaction is straightforward, optimizing conditions is crucial for maximizing yield, purity, and process efficiency, especially on a larger scale. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.
A common procedure involves dissolving the amine (pentylamine) in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct. The 2-chlorobenzoyl chloride is then added, sometimes slowly or at a reduced temperature, to control the exothermic reaction. For instance, syntheses of similar 2-chlorobenzamide (B146235) derivatives have been successfully carried out by dissolving the amine in an ethanolic sodium hydroxide (B78521) solution before the addition of 2-chlorobenzoyl chloride. researchgate.net
The selection of a base is critical. Non-nucleophilic organic bases such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) are frequently used. Stoichiometric amounts are required to scavenge the HCl generated. In some cases, an excess of the reacting amine can serve as the base. The use of pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) can also catalyze the reaction. chemicalbook.com
Solvents are chosen based on the solubility of the reactants and their inertness to the reaction conditions. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are common choices. chemicalbook.comresearchgate.net The reaction temperature is another variable; while many acyl chloride-amine condensations proceed readily at room temperature, cooling may be necessary to prevent side reactions.
The following interactive table summarizes typical parameters that are varied during the optimization of amide synthesis.
| Parameter | Options | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Toluene | Affects solubility of reactants and reaction rate. |
| Base | Triethylamine (TEA), DIPEA, Pyridine, Excess Amine | Neutralizes HCl byproduct, preventing protonation of the amine reactant. |
| Catalyst | DMAP, Phase-Transfer Catalysts (e.g., PEG-400) sigmaaldrich.comchemicalbook.com | Can accelerate the rate of nucleophilic attack. |
| Temperature | 0 °C to Reflux | Controls reaction rate and minimizes side-product formation. |
| Reagent Addition | Slow/dropwise addition of acyl chloride | Manages exothermicity of the reaction. |
Novel Synthetic Approaches and Alternative Routes
While the acyl chloride method is robust, it often involves hazardous reagents like thionyl chloride or oxalyl chloride for the preparation of the starting acyl chloride, which generates significant chemical waste. scispace.com This has driven research into alternative, more sustainable synthetic routes.
In recent years, transition-metal catalysis has emerged as a powerful tool for forming C-N bonds, offering alternatives to classical methods. ibs.re.kr These reactions can sometimes utilize less activated starting materials, such as carboxylic acids or even C-H bonds, improving atom economy.
Catalytic systems based on metals like palladium, copper, rhodium, ruthenium, and iron have been developed for various amidation reactions. ibs.re.krnih.govmdpi.com For example, direct amidation of carboxylic acids, while challenging due to the acidic proton, can be facilitated by certain catalysts that avoid the need to first convert the acid to a more reactive species. Another advanced strategy is the direct C-H amination, where a C-H bond is converted into a C-N bond, representing a highly efficient synthetic transformation. ibs.re.kr While direct application to this compound may not be widely reported, these methods represent the frontier of amide synthesis and could be adapted for this target or its analogs.
The following table provides a brief overview of metals used in catalytic amidation.
| Metal Catalyst | Type of Reaction | Advantages |
| Palladium (Pd) | Cross-coupling, C-H Amination ibs.re.kr | High efficiency, broad substrate scope. |
| Copper (Cu) | Ullmann-type couplings, Oxidative Amidations | Lower cost than palladium, versatile. |
| Rhodium (Rh) | C-H Amination, Annulation Reactions nih.gov | High selectivity for specific C-H bonds. |
| Ruthenium (Ru) | Oxidative C-H Functionalization nih.gov | Effective for reactions with various directing groups. |
| Iron (Fe) | Transamidation, Direct Amidation mdpi.com | Abundant, inexpensive, and environmentally benign. |
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov For the synthesis of this compound, this can be achieved by using safer solvents, employing catalytic instead of stoichiometric reagents, and developing solvent-free reaction conditions. scispace.comsemanticscholar.org
One green approach is biocatalysis, which utilizes enzymes to perform chemical transformations. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the direct amidation of carboxylic acids and amines in non-aqueous, green solvents like cyclopentyl methyl ether (CPME). nih.gov This enzymatic method operates under mild conditions (e.g., 60 °C) and can produce amides in high yields with minimal purification. nih.gov
Another green strategy is the use of solvent-free, or solid-state, reactions. A reported method for amide synthesis involves the direct reaction of a carboxylic acid and urea (B33335) (as an ammonia (B1221849) source) using boric acid as a catalyst, simply by heating the triturated reactants. semanticscholar.orgresearchgate.net This approach avoids the use of hazardous solvents and lengthy reaction times. researchgate.net Adopting such a strategy for this compound would involve reacting 2-chlorobenzoic acid directly with pentylamine, potentially with a safe and recyclable catalyst.
Enantioselective Synthesis and Stereochemical Control in Analogs (if applicable)
The parent molecule, this compound, is achiral. However, many biologically active analogs of benzamides possess stereocenters, and their biological activity is often dependent on a specific stereoisomer. Therefore, the development of enantioselective synthetic methods is crucial for producing chiral analogs.
Should an analog of this compound require a chiral center—for instance, by using a chiral amine like (S)-1-aminohexane or by modifying the benzoyl ring with a chiral substituent—stereochemical control becomes essential. Modern synthetic chemistry offers several powerful strategies for achieving high enantioselectivity in amide synthesis. rsc.org
Recent advances include co-catalyzed systems, such as an achiral rhodium and a chiral squaramide catalyst, for the enantioselective N-alkylation of primary amides via carbene insertion into the N-H bond. researchgate.netnih.gov Copper-catalyzed asymmetric reactions involving carbon dioxide have also been developed to create axially chiral amides and carbamates. rsc.org Furthermore, palladium-catalyzed asymmetric allylic cyclization can be used to synthesize planar-chiral cyclic amides. elsevierpure.com These cutting-edge methods provide pathways to access single enantiomers of complex amide-containing molecules, which would be applicable to the synthesis of chiral analogs of this compound.
Scale-Up Considerations for Laboratory to Research Production
Transitioning the synthesis of this compound from a laboratory setting to larger-scale research production is a complex process that extends beyond simply increasing the quantities of reagents. catsci.com A successful scale-up requires a thorough evaluation of chemical and physical parameters to ensure safety, efficiency, consistency, and economic viability. catsci.comadesisinc.com The primary laboratory synthesis, typically involving the acylation of pentylamine with 2-chlorobenzoyl chloride, serves as the foundation, but several critical factors must be optimized for larger volumes.
Key challenges in scaling up this amide bond formation include managing reaction exotherms, ensuring efficient mass and heat transfer, selecting appropriate and safe materials, and developing scalable purification methods. catsci.com Failure to address these considerations can lead to reduced yields, inconsistent product quality, and significant safety hazards, including the risk of runaway reactions. catsci.com
Thermal Management and Reaction Control
The reaction between 2-chlorobenzoyl chloride and pentylamine is exothermic. In a laboratory flask, the high surface-area-to-volume ratio allows for rapid heat dissipation to the surrounding environment. However, as the reactor size increases, the surface-area-to-volume ratio decreases significantly, impeding efficient heat removal. catsci.com This can lead to a rapid temperature increase, potentially causing solvent boiling, side reactions, and product degradation.
Effective thermal management is paramount. Strategies include:
Controlled Reagent Addition: Instead of adding the entire amount of 2-chlorobenzoyl chloride at once, a slow, controlled addition via a dropping funnel or pump is employed. This allows the reactor's cooling system to manage the heat generated in real-time.
Efficient Agitation: Proper stirring is crucial to prevent localized hot spots and ensure uniform temperature distribution throughout the reaction mixture. The type of agitator and its speed must be optimized for the specific reactor geometry and reaction volume.
Reactor Cooling Systems: Larger reactors are equipped with external cooling jackets through which a coolant (e.g., chilled water or a glycol mixture) is circulated to actively remove heat from the reaction.
Solvent Selection and Volume
Solvent choice is critical for process safety, efficiency, and environmental impact. While laboratory syntheses might use solvents like dichloromethane for its ease of use, its volatility and environmental concerns make it less suitable for larger scales. Ideal solvents for research production should exhibit:
Higher Boiling Point: To provide a wider and safer operating temperature range.
Good Solubility: For both reactants and the product at reaction temperature, but ideally lower solubility for the product at cooler temperatures to facilitate crystallization.
Safety Profile: Higher flash points are preferred to minimize fire hazards.
Environmental Considerations: Solvents should be selected with their environmental impact and ease of disposal or recycling in mind.
Toluene or ethyl acetate (B1210297) may be considered as alternatives, offering a better balance of these properties for a production environment. The solvent volume is also a key parameter; sufficient volume is needed to ensure good mixing and heat transfer, but excessive solvent increases costs and waste.
Work-up and Purification
Purification techniques used in the laboratory, such as column chromatography, are generally not practical for large quantities. Scalable purification methods are required:
Aqueous Work-up and Extraction: The reaction is typically quenched with water or a dilute base (like sodium bicarbonate solution) to neutralize the hydrochloric acid byproduct and remove any unreacted 2-chlorobenzoyl chloride. This is followed by liquid-liquid extraction.
Crystallization: This is the preferred method for purifying the final product on a large scale. The crude this compound is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution. Solvents like ethanol/water mixtures or heptane/ethyl acetate systems are commonly evaluated for this purpose.
Filtration and Drying: The crystallized product is isolated using filtration equipment (e.g., a Nutsche filter) and then dried under vacuum at a controlled temperature to remove residual solvents.
Process Safety and Hazard Analysis
A thorough safety assessment is essential before any scale-up operation. adesisinc.com The primary hazards associated with this synthesis include:
Corrosive Reagents: 2-chlorobenzoyl chloride is corrosive and a lachrymator. Handling requires appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, and should be done in a well-ventilated fume hood.
Exothermic Reaction: As detailed above, the potential for a thermal runaway must be evaluated, for instance through reaction calorimetry, to understand the heat of reaction and ensure adequate cooling capacity. catsci.comacs.org
Byproduct Generation: The reaction produces hydrochloric acid, which is corrosive. The quench and work-up steps must be designed to safely neutralize this byproduct.
The following data tables summarize the key differences in process parameters between laboratory and research production scales and illustrate the impact of these parameters on the reaction outcome.
Table 1: Comparison of Laboratory vs. Research Production Parameters for the Synthesis of this compound
| Parameter | Laboratory Scale (e.g., 100 mL flask) | Research Production Scale (e.g., 20 L reactor) | Rationale for Change |
| Reagent Addition | Manual, often in one portion | Metered addition via pump over 1-2 hours | Control reaction exotherm and maintain temperature. |
| Temperature Control | Simple ice bath or ambient cooling | Jacketed reactor with circulating coolant | Efficiently manage heat due to low surface-area-to-volume ratio. catsci.com |
| Solvent | Dichloromethane | Toluene or Ethyl Acetate | Higher flash point, lower volatility, better environmental profile. |
| Purification | Column Chromatography | Crystallization | Scalability, efficiency, and cost-effectiveness. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (e.g., impeller) | Ensures homogeneity and efficient heat/mass transfer in larger volumes. |
Table 2: Illustrative Impact of Process Parameters on Yield and Purity
| Run | Addition Time (min) | Reaction Temperature (°C) | Agitation Speed (RPM) | Yield (%) | Purity (%) | Observations |
| 1 | 10 | 45 | 100 | 85 | 92 | Temperature spike noted; increased levels of hydrolysis impurity. |
| 2 | 60 | 25 | 100 | 92 | 97 | Good temperature control, but some settling observed. |
| 3 | 60 | 25 | 300 | 96 | 99 | Excellent control and homogeneity; optimal outcome. |
| 4 | 120 | 10 | 300 | 94 | 99 | Slower reaction rate; no significant benefit over Run 3. |
Chemical Reactivity and Transformation Mechanisms of 2 Chloro N Pentylbenzamide
Reactions Involving the Aromatic Halogen Substituent
The chlorine atom attached to the benzene (B151609) ring is a key site of reactivity, enabling both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) on 2-chloro-N-pentylbenzamide would involve the attack of a nucleophile on the carbon atom bearing the chlorine. This reaction is facilitated by the presence of the electron-withdrawing amide group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. For the reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively delocalize the negative charge. In this compound, the amide group is ortho to the chlorine, thus activating it for SNAr.
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile adds to the aromatic ring at the carbon attached to the chlorine, breaking the aromaticity and forming a resonance-stabilized carbanion. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. A variety of nucleophiles can be employed in SNAr reactions, leading to a diverse range of substituted benzamide (B126) products.
| Nucleophile | Product | Typical Conditions |
| Sodium methoxide (B1231860) (NaOCH₃) | 2-methoxy-N-pentylbenzamide | Methanol, heat |
| Sodium hydrosulfide (B80085) (NaSH) | 2-mercapto-N-pentylbenzamide | Polar aprotic solvent (e.g., DMF, DMSO) |
| Ammonia (B1221849) (NH₃) | 2-amino-N-pentylbenzamide | High pressure, heat |
| Alkylamines (R-NH₂) | 2-(alkylamino)-N-pentylbenzamide | Polar solvent, heat |
Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) at the Chlorine Center
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming new carbon-carbon and carbon-nitrogen bonds at the chlorinated position of this compound. These reactions generally involve an oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the product and regenerate the catalyst.
Suzuki Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl compounds. semanticscholar.org
Stille Coupling: The Stille reaction involves the coupling of the aryl chloride with an organotin compound (organostannane) catalyzed by palladium. nih.govsemanticscholar.org This method is tolerant of a wide variety of functional groups.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. mdpi.com It is a powerful tool for the synthesis of N-aryl compounds. rsc.orgyoutube.com
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-phenyl-N-pentylbenzamide |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | 2-vinyl-N-pentylbenzamide |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | 2-(phenylamino)-N-pentylbenzamide |
Reactivity of the Amide Linkage
The amide bond in this compound is a robust functional group, but it can undergo cleavage under certain conditions and can also be a site for further functionalization.
Hydrolytic Stability and Degradation Pathways
Amides are generally stable to hydrolysis, requiring vigorous conditions such as strong acids or bases and elevated temperatures to cleave the C-N bond. The hydrolytic stability of N-substituted amides can be influenced by the nature of the substituents. bohrium.com Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This is followed by proton transfer and elimination of the amine. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down to a carboxylate salt and an amine.
Studies on related N-alkyl amides have shown that they are generally more stable to hydrolysis than their corresponding esters. nih.gov The rate of hydrolysis is dependent on pH and temperature.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the secondary amide in this compound can be further functionalized through N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. Due to the reduced nucleophilicity of the amide nitrogen, a strong base is typically required to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. mdpi.com Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Alternatively, catalytic methods using transition metals like cobalt have been developed for the N-alkylation of amides with alcohols. nih.gov
N-Acylation: The introduction of an acyl group onto the amide nitrogen leads to the formation of an imide. This transformation is typically achieved by reacting the amide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. bohrium.comescholarship.org The base is necessary to deprotonate the amide or to scavenge the acid byproduct. Iodine has also been shown to be an effective catalyst for N-acylation under solvent-free conditions. acsgcipr.org
| Reaction | Reagent | Base/Catalyst | Product |
| N-Alkylation | Ethyl iodide | Sodium hydride (NaH) | 2-chloro-N-ethyl-N-pentylbenzamide |
| N-Acylation | Acetyl chloride | Pyridine (B92270) | N-(2-chlorobenzoyl)-N-pentylacetamide |
Functionalization of the Pentyl Chain
The N-pentyl group of this compound is a saturated alkyl chain and is generally less reactive than the aromatic ring or the amide linkage. However, it can undergo functionalization through radical-mediated processes or by activation of C-H bonds.
Free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under photochemical or thermal conditions, could introduce a bromine atom at various positions along the pentyl chain, with a preference for the secondary carbons due to the greater stability of the resulting secondary radical intermediates. Once halogenated, the pentyl chain can be further modified through nucleophilic substitution or elimination reactions.
Oxidation and Reduction Reactions
The chemical behavior of this compound is defined by the reactivity of its functional groups, primarily the amide and the chloro-substituted benzene ring. These sites are targets for a variety of oxidation and reduction reactions, enabling the transformation of the parent molecule into other compounds.
Oxidation Reactions: The aromatic ring of this compound is generally resistant to oxidation due to the electron-withdrawing nature of the chloro and amide substituents. However, the N-pentyl group offers a site for potential oxidation. Under specific conditions, such as enzymatic or microbial oxidation, hydroxylation of the alkyl chain can occur. While direct studies on this compound are not extensively documented, analogous reactions with similar N-alkyl aromatic compounds indicate that oxidation often targets the terminal (ω) and penultimate (ω-1) carbon atoms of the alkyl chain. This would lead to the formation of hydroxylated metabolites.
Reduction Reactions: The reduction of this compound can be selectively directed towards either the amide group or the chloro substituent.
Dehalogenation: The chlorine atom can be removed through catalytic hydrogenation. This reaction typically employs a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The process, known as hydrogenolysis, results in the formation of N-pentylbenzamide.
Amide Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). ucalgary.caorgosolver.comlibretexts.orgmasterorganicchemistry.com This reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding 2-chloro-N-pentylbenzylamine. ucalgary.ca The reaction is typically performed in an ether solvent, followed by an aqueous workup. ucalgary.ca It's important to note that less reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) are not effective for this transformation. ucalgary.ca The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the oxygen atom and a second hydride attack on the resulting iminium ion intermediate. orgosolver.commasterorganicchemistry.com
| Reaction Type | Reagents and Conditions | Product(s) | Notes |
|---|---|---|---|
| Oxidation (Hydroxylation) | Enzymatic/Microbial Oxidation | 2-chloro-N-(hydroxypentyl)benzamide | Targets the N-pentyl chain. |
| Reduction (Dehalogenation) | H₂, Pd/C | N-pentylbenzamide | Selective removal of the chlorine atom. |
| Reduction (Amide Reduction) | 1. LiAlH₄, Ether 2. H₂O workup | 2-chloro-N-pentylbenzylamine | Reduction of the amide to an amine. ucalgary.caorgosolver.comlibretexts.orgmasterorganicchemistry.com |
Selective Halogenation or Further Derivatization
The aromatic ring of this compound can undergo further functionalization through electrophilic aromatic substitution reactions, such as halogenation. The regioselectivity of these reactions is directed by the existing chloro and N-pentylamido substituents.
Selective Halogenation: Both the chloro and the N-pentylamido groups are ortho-, para-directing. However, the amide group is an activating group, while the chlorine atom is a deactivating group. Therefore, electrophilic substitution is primarily directed by the amide group to the positions ortho and para to it. The para position (C5) is generally favored due to reduced steric hindrance. For instance, bromination using a reagent like N-bromosuccinimide (NBS) would be expected to yield 2-chloro-5-bromo-N-pentylbenzamide.
Further Derivatization: Other electrophilic aromatic substitution reactions can also be employed to introduce different functional groups onto the aromatic ring.
Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group can be introduced, likely at the 5-position, to form 2-chloro-5-nitro-N-pentylbenzamide.
Friedel-Crafts Reactions: Acylation or alkylation reactions can introduce acyl or alkyl groups, respectively. chemguide.co.uk These reactions typically require a Lewis acid catalyst, such as aluminum chloride. chemguide.co.uk The electrophile is generated by the reaction of the alkyl or acyl halide with the catalyst. chemguide.co.uk
| Reaction Type | Reagents and Conditions | Major Product |
|---|---|---|
| Bromination | NBS, catalyst | 2-chloro-5-bromo-N-pentylbenzamide |
| Nitration | HNO₃, H₂SO₄ | 2-chloro-5-nitro-N-pentylbenzamide |
| Acylation | RCOCl, AlCl₃ | 2-chloro-5-acyl-N-pentylbenzamide |
Exploration of Mechanistic Pathways for Novel Chemical Transformations
The chloro-substituted aromatic ring and the amide group in this compound serve as handles for a variety of novel chemical transformations, enabling the synthesis of more complex molecules.
Transition Metal-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond is a suitable site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. wikipedia.orgyoutube.comnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org For example, a palladium-catalyzed Suzuki coupling with an organoboron reagent could be used to introduce a new substituent at the 2-position of the benzamide ring. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov
Advanced Spectroscopic and Crystallographic Analyses of 2 Chloro N Pentylbenzamide
X-ray Crystallography for Solid-State Structure and Polymorphism Studies
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-chloro-N-pentylbenzamide, this analysis would provide detailed information about its molecular conformation, including bond lengths, bond angles, and torsion angles. This data is crucial for understanding the molecule's shape and how it packs in the solid state.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Studies on other benzamide (B126) derivatives have revealed the existence of polymorphism. Therefore, it is plausible that this compound could also exhibit polymorphism, which could be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting crystals by X-ray diffraction.
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Z | 4 |
Note: This table presents hypothetical data for illustrative purposes, as experimental data for this compound is not available.
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
UV-Visible absorption and fluorescence spectroscopy are essential techniques for probing the electronic structure and photophysical properties of molecules. These methods provide insights into how a molecule interacts with light, including the absorption of photons and the subsequent emission of light through fluorescence.
The UV-Visible absorption spectrum of this compound is expected to show characteristic absorption bands arising from π-π* and n-π* electronic transitions within the benzamide chromophore. The benzene (B151609) ring and the carbonyl group are the primary contributors to these transitions. The position and intensity of these absorption bands are influenced by the substituents on the molecule. The chloro group on the benzene ring and the N-pentyl group can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzamide.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While not all molecules are fluorescent, many aromatic compounds, including some benzamide derivatives, exhibit fluorescence. The fluorescence spectrum provides information about the excited state of the molecule and the pathways for de-excitation. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. The photophysical properties of N-alkyl imines have been shown to be tunable, suggesting that the N-pentyl group in this compound could influence its fluorescence behavior.
Expected Photophysical Properties of this compound:
| Property | Expected Observation |
| UV-Vis Absorption | |
| λmax (π-π) | ~230-250 nm |
| λmax (n-π) | ~270-290 nm |
| Fluorescence | |
| Emission λmax | Potentially in the near-UV or visible region |
| Quantum Yield (ΦF) | Variable, dependent on molecular structure and environment |
Note: This table presents expected ranges and qualitative observations based on the properties of similar compounds, as specific experimental data for this compound is not available.
Further research involving the synthesis and detailed spectroscopic and crystallographic characterization of this compound is necessary to determine its precise solid-state structure and photophysical properties.
Investigation of Biological Activities in Vitro and in Silico of 2 Chloro N Pentylbenzamide
In Vitro Enzyme Inhibition Studies
Assays Against Specific Hydrolases (e.g., Esterases, Amidases)
No published studies were found that specifically assess the inhibitory activity of 2-chloro-N-pentylbenzamide against hydrolase enzymes such as esterases or amidases.
Modulation of Receptor or Channel Function (e.g., ZAC antagonists)
There is no available research on the modulation of receptor or ion channel functions, including any potential antagonist activity at the Zinc-Activated Channel (ZAC), by this compound.
Antimicrobial Activity Evaluation (in vitro)
Antibacterial Screening Against Gram-Positive and Gram-Negative Strains
No data from antibacterial screening assays for this compound against either Gram-positive or Gram-negative bacterial strains are available in the scientific literature.
Antifungal Activity Against Fungal Pathogens
There are no published reports detailing the in vitro antifungal activity of this compound against any fungal pathogens.
Mechanistic Insights from Cell-Free or Cell-Based Assays
No mechanistic studies using cell-free or cell-based assays have been published for this compound to provide insights into its potential biological mode of action.
Cellular Target Engagement Studies
Direct experimental studies detailing the specific cellular target engagement of this compound have not been reported in the available scientific literature. The identification of specific molecular targets would require further investigation through techniques such as affinity chromatography, proteomics-based approaches, or cellular thermal shift assays.
Pathway Perturbation Analysis (e.g., gene expression, protein modulation)
Specific data from pathway perturbation analyses, such as gene expression profiling or protein modulation studies, for this compound are not currently available. Elucidating the impact of this compound on cellular pathways would necessitate further research using methodologies like transcriptomics (e.g., RNA-seq) or proteomics to understand its broader biological effects.
In Silico Predictions of Biological Interactions
In the absence of extensive experimental data, computational methods provide valuable insights into the potential biological interactions of this compound.
Network Pharmacology and Target Prediction
Network pharmacology is a computational approach used to predict the potential protein targets of a small molecule based on its structural similarity to known bioactive compounds. swisstargetprediction.ch Using the SwissTargetPrediction tool, a list of probable protein targets for this compound was generated. It is important to note that these are theoretical predictions and require experimental validation.
The predictions suggest that this compound may interact with a variety of protein classes, with the highest probability scores for enzymes, particularly proteases and kinases. Other potential target classes include G protein-coupled receptors and ion channels.
Table 1: Predicted Protein Targets for this compound
| Target Class | Probability | Representative Predicted Targets |
|---|---|---|
| Enzymes | High | Carbonic anhydrases, Serine/threonine-protein kinases, Tyrosine-protein kinases |
| G protein-coupled receptors | Moderate | Amine receptors, Peptide receptors |
| Ion channels | Moderate | Voltage-gated channels, Ligand-gated channels |
| Nuclear receptors | Low | Steroid hormone receptors |
| Transporters | Low | Solute carrier family transporters |
This table is generated based on in silico predictions and does not represent experimentally confirmed data.
ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
The pharmacokinetic properties of a compound are crucial for its potential as a therapeutic agent. In silico ADME predictions for this compound were performed using the SwissADME web tool. nih.govprismbiolab.com These predictions provide an initial assessment of the compound's likely behavior in the body.
The analysis suggests that this compound has a high probability of good gastrointestinal absorption and is likely to be orally bioavailable. ekb.eghumanjournals.com The compound is predicted to have moderate water solubility. nih.gov The "BOILED-Egg" model, an intuitive graphical method, predicts that this compound is likely to passively permeate the blood-brain barrier. prismbiolab.com
Table 2: Predicted ADME Properties of this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | 225.71 g/mol | Favorable for drug-likeness |
| Log P (iLOGP) | 3.49 | Indicates good lipophilicity |
| Water Solubility (Log S) | -3.87 | Moderately soluble |
| Pharmacokinetics | ||
| GI absorption | High | Likely to be well-absorbed from the gut |
| BBB permeant | Yes | Likely to cross the blood-brain barrier |
| P-gp substrate | No | Not likely to be actively effluxed by P-glycoprotein |
| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C19 inhibitor | No | |
| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions |
| CYP2D6 inhibitor | No | |
| CYP3A4 inhibitor | No | |
| Drug-likeness | ||
| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |
| Bioavailability Score | 0.55 | Indicates good probability of oral bioavailability |
This table is based on in silico predictions from the SwissADME tool and requires experimental verification. nih.govswissadme.ch
Structure-Activity Relationship (SAR) Studies for Biological Effects
While specific SAR studies for a series of this compound analogs are not available, general principles regarding the impact of substitutions on the benzene (B151609) ring of benzamide (B126) derivatives can be extrapolated to understand how modifications might influence biological activity.
Impact of Benzene Ring Substitutions on Activity
The nature, position, and number of substituents on the benzene ring of benzamide derivatives can significantly alter their biological effects. libretexts.orgmsu.edulibretexts.org These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its binding affinity to biological targets and its pharmacokinetic properties.
Lipophilicity and Steric Effects : The addition of substituents to the benzene ring can impact the compound's lipophilicity, which is a critical factor for membrane permeability and target binding. nih.gov For example, adding alkyl or halogen substituents can increase lipophilicity, which may enhance activity up to a certain point. nih.gov However, bulky substituents can also introduce steric hindrance, which might prevent the molecule from fitting into the binding pocket of its target. The position of the substituent is also crucial; for example, a substituent at the ortho position can have a more significant steric impact than one at the para position. nih.gov
In the context of this compound, further substitutions on the benzene ring at positions 3, 4, 5, or 6 would likely lead to compounds with different biological activity profiles. A systematic study involving the synthesis and biological evaluation of such analogs would be necessary to establish a clear SAR for this specific chemical scaffold.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzamide |
| Nitrobenzene |
Role of the Pentyl Chain and Amide Linkage in Biological Modulation
The lipophilic character of the pentyl chain is a significant factor in the molecule's ability to traverse cellular membranes and interact with hydrophobic pockets within biological macromolecules. While direct experimental data on this compound is limited, structure-activity relationship (SAR) studies on analogous N-alkyl-substituted benzamides provide valuable insights. For instance, research on a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides has demonstrated a strong correlation between lipophilicity, conferred by the N-alkyl chain, and antimycobacterial activity. mdpi.com This suggests that the length of the alkyl chain plays a crucial role in modulating the compound's ability to reach its target and exert a biological effect.
Further evidence for the importance of the N-alkyl chain length comes from studies on N-alkyl nitrobenzamides, which have shown that varying the length of the alkyl chain can optimize antimycobacterial efficacy. In some series of these compounds, optimal activity is observed with alkyl chains ranging from six to ten carbons, a range that encompasses the five-carbon pentyl group. This indicates that the pentyl chain in this compound likely provides a degree of lipophilicity that is favorable for biological activity, potentially by facilitating passage through the lipid-rich cell walls of microorganisms.
The amide linkage is another cornerstone of the molecular architecture of this compound, contributing significantly to its structural rigidity and its capacity for intermolecular interactions. The amide bond is a prevalent feature in many biologically active compounds and is known to participate in hydrogen bonding with biological targets such as enzymes and receptors. The nitrogen and oxygen atoms of the amide group can act as hydrogen bond donors and acceptors, respectively, forming key interactions that stabilize the binding of the molecule to its target.
In silico studies on various benzamide derivatives have highlighted the importance of the amide group in forming hydrogen bonds with amino acid residues in the active sites of enzymes. For example, molecular docking studies of N-phenylbenzamides have shown that the amide linkage is crucial for binding to microbial enzymes. nih.gov This ability to form specific, directional interactions is a fundamental aspect of molecular recognition and is often a prerequisite for biological activity. The planarity of the amide bond also imparts a degree of conformational constraint on the molecule, which can be important for presenting the other functional groups, such as the 2-chloro-phenyl ring and the N-pentyl chain, in an optimal orientation for binding.
The combination of the hydrophobic pentyl chain and the polar, hydrogen-bonding amide linkage creates an amphipathic character in this compound. This dual nature is often advantageous for pharmacological activity, allowing the molecule to navigate both aqueous and lipid environments within a biological system. The pentyl chain can anchor the molecule in hydrophobic regions of a target protein, while the amide linkage engages in specific hydrogen-bonding interactions, leading to a stable and effective binding event.
Table 1: Investigated Biological Activities of Structurally Related Benzamide Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Compound Class | N-Substituent | Key Finding | Reference |
|---|---|---|---|
| N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides | Alkyl chains of varying lengths | Antimycobacterial activity is strongly correlated with lipophilicity conferred by the N-alkyl chain. | mdpi.com |
| N-Alkyl Nitrobenzamides | Alkyl chains (C4-C16) | Alkyl chain length can be optimized to improve antimycobacterial efficacy, with optimal activity in some series for chains of 6-10 carbons. | |
| N-Phenylbenzamides | Phenyl group | The amide linkage is critical for forming hydrogen bonds with microbial enzyme targets in in silico models. | nih.gov |
| Substituted Benzamides | Various polar substituents | Polar substituents on the benzamide ring can indirectly mediate interactions with receptor binding sites. |
Applications in Chemical Research and Material Science
2-chloro-N-pentylbenzamide as a Synthetic Intermediate
The utility of substituted benzamides as foundational materials in organic synthesis is well-established. researchgate.net The presence of multiple functional groups in this compound provides several reaction sites, allowing it to serve as a versatile precursor for a wide array of more complex molecules.
As a synthetic intermediate, this compound offers a platform for constructing elaborate organic compounds. The amide bond, while generally stable, can be hydrolyzed under harsh conditions to yield 2-chlorobenzoic acid and pentylamine, or it can be reduced to the corresponding amine. The aromatic ring is activated by the ortho-chloro substituent, which can influence the regioselectivity of further electrophilic aromatic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions.
The N-H proton of the amide is acidic and can be deprotonated to form an amidate, which can then be alkylated or undergo other reactions. This reactivity allows for modifications that can lead to a diverse range of derivatives. N-substituted benzamides are often used as starting materials or key intermediates in multi-step synthetic pathways aimed at producing biologically active molecules and functional materials. researchgate.netmdpi.com
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry. N-substituted 2-chlorobenzamides, like this compound, can serve as valuable building blocks for the synthesis of these complex systems. The reactivity of the amide group and the adjacent chloro-substituted phenyl ring can be harnessed to construct various heterocyclic scaffolds.
For instance, related N-substituted chloro-acetamides have been successfully used to synthesize β-lactam derivatives and other heterocyclic compounds. researchgate.net A general strategy involves the conversion of the amide into a more reactive intermediate. This intermediate can then undergo intramolecular or intermolecular cyclization reactions to form rings. For example, reaction with reagents like phosphorus pentasulfide could convert the carbonyl oxygen to sulfur, creating a thioamide, a key precursor for thiazole (B1198619) synthesis. Subsequent reaction with an α-haloketone would lead to the formation of a thiazole ring system. Similarly, reaction with dehydrating agents could generate a nitrilium ion, which can participate in cycloaddition reactions.
| Precursor Class | Reagent(s) | Intermediate | Resulting Heterocycle | Reference Example |
|---|---|---|---|---|
| N-Aryl Chloroacetamide | 1. Thiosemicarbazide 2. Aromatic Aldehyde 3. Chloroacetyl chloride | Schiff Base | β-lactam | researchgate.net |
| N-Substituted Benzamide | Lawesson's Reagent or P4S10 | Thioamide | Thiazole, Thiadiazole | nih.gov |
| 2-Acetylbenzimidazole | Thiosemicarbazide, then Chloroacetic acid | Thiazolidinone derivative | Fused Thiazole System | nih.gov |
| N-Substituted Benzamide | Dehydrating Agent (e.g., POCl3, SOCl2) | Nitrile / Nitrilium Ion | Oxazole, Oxadiazole | General Knowledge |
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound, featuring a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), an aromatic ring, and an aliphatic chain, makes it an excellent candidate for studies in molecular self-assembly and crystal engineering.
The amide functional group is a powerful and reliable motif for directing the assembly of molecules through hydrogen bonding. In the crystal structures of many primary and secondary benzamides, molecules are linked by N−H···O hydrogen bonds to form well-defined supramolecular patterns. researchgate.netnih.gov Common motifs include infinite chains (catemers) or cyclic dimers.
Crystal engineering is the rational design of crystalline solids with desired properties by controlling intermolecular interactions. ub.edu Co-crystallization, the process of forming a crystalline solid from two or more neutral components in a stoichiometric ratio, is a central strategy in this field. It is widely used to modify the physicochemical properties of solids, such as solubility and stability. researchgate.netnih.gov
This compound is a prime candidate for use in co-crystallization strategies. The amide group can form a highly predictable and robust supramolecular heterosynthon with a carboxylic acid group, known as the acid-amide synthon. researchgate.net This involves the formation of two strong hydrogen bonds between the amide and the carboxylic acid. By selecting different co-formers containing carboxylic acid groups, it is possible to systematically engineer a family of co-crystals with tailored structures and properties. The selection of co-formers is a critical step in designing new pharmaceutical co-crystals. biointerfaceresearch.com
| Co-former Class | Example Co-former | Target Supramolecular Synthon | Potential Property Modification |
|---|---|---|---|
| Dicarboxylic Acids | Succinic Acid, Fumaric Acid | Acid-Amide Heterosynthon | Enhanced solubility, thermal stability |
| Hydroxybenzoic Acids | Salicylic Acid, 4-Hydroxybenzoic Acid | Acid-Amide, O-H···O=C Synthons | Modified dissolution rate, stability |
| Other Amides | Nicotinamide, Isonicotinamide | Amide-Amide Homosynthon/Heterosynthon | Formation of multi-component solids |
| Phenols | Resorcinol, Hydroquinone | O-H···O=C, N-H···O-H Synthons | Creation of novel hydrogen-bonded networks |
Exploration in Materials Science Research
The principles that govern the self-assembly of this compound also make it a target for exploration in materials science. The ability to form ordered structures through predictable non-covalent interactions is fundamental to the bottom-up fabrication of functional materials. Benzamide-containing molecules have been investigated for their potential use in creating new polymeric materials and functional organic solids. researchgate.net
The hydrogen-bonding capabilities of this compound could be exploited to create liquid crystals or organogels. The self-assembly of molecules into long, fibrous networks can lead to the formation of gels that trap solvent, a property useful in drug delivery and soft materials technology.
Furthermore, the strategies of crystal engineering and co-crystallization discussed previously are central to pharmaceutical materials science. By forming co-crystals of an active pharmaceutical ingredient (API), it is possible to create new solid forms with enhanced properties, such as improved solubility, better dissolution rates, and increased stability, without altering the chemical structure of the API itself. nih.govnih.gov The predictable self-assembly of this compound through hydrogen bonding makes it a model component for fundamental studies in this area, potentially leading to the development of novel materials with optimized performance characteristics.
Investigation of Liquid Crystalline Properties
While no direct studies on the liquid crystalline behavior of this compound have been identified, the molecular structure suggests it could be a candidate for exhibiting mesomorphic properties. Liquid crystals are typically composed of molecules that possess a degree of structural anisotropy, often a rigid core with flexible terminal groups. In this compound, the chlorinated benzamide portion can be considered a semi-rigid core, and the N-pentyl group provides a flexible alkyl chain.
The presence of the amide linkage introduces the possibility of intermolecular hydrogen bonding, which can play a significant role in the formation and stability of liquid crystalline phases. The chlorine atom on the benzene (B151609) ring influences the molecule's polarity, dipole moment, and steric profile, all of which are critical factors in determining the type and temperature range of any potential mesophases.
Research on other N-alkyl benzamides has shown that variations in the alkyl chain length and the nature of substituents on the aromatic ring can lead to the formation of different liquid crystal phases, such as nematic and smectic phases. For instance, studies on other benzanilide-based liquid crystal dimers have demonstrated that the secondary amide linkage is conducive to the formation of nematic phases. It is plausible that by systematically varying the length of the N-alkyl chain (e.g., from pentyl to longer chains), a homologous series of 2-chloro-N-alkylbenzamides could be synthesized to investigate the onset and evolution of liquid crystalline behavior.
Table 1: Comparison of Structural Features Influencing Liquid Crystallinity in Benzamide Derivatives
| Structural Feature | Influence on Liquid Crystalline Properties | Reference Example |
| Amide Linkage | Promotes intermolecular hydrogen bonding, contributing to phase stability. | Benzanilide-based dimers |
| N-Alkyl Chain Length | Affects the flexibility and aspect ratio of the molecule, influencing phase type and transition temperatures. | Homologous series of N-alkyl amides |
| Aromatic Ring Substituents | Modifies polarity, dipole moment, and steric interactions, impacting mesophase formation. | Chlorinated and other substituted benzamides |
Further investigation using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) would be necessary to determine if this compound or its analogues exhibit any thermotropic liquid crystalline phases.
Incorporation into Polymer Networks or Functional Materials
The benzamide moiety is a well-established building block in polymer chemistry, most notably in the production of high-performance aromatic polyamides like Kevlar. The amide bond provides rigidity and strong intermolecular hydrogen bonding, leading to materials with high thermal stability and mechanical strength.
The this compound molecule possesses a reactive site that could potentially be functionalized for incorporation into a polymer backbone or as a pendant group. For example, if the aromatic ring were further substituted with a polymerizable group (e.g., a vinyl or acrylate (B77674) group), it could be copolymerized with other monomers to create functional polymers. The N-pentyl group could also be modified to include a reactive end-group for polymerization.
The incorporation of the this compound unit into a polymer network could impart specific properties to the resulting material. The chlorine atom could enhance flame retardancy or modify the polymer's solubility and thermal properties. The pentyl chain would introduce flexibility and could influence the polymer's glass transition temperature and morphology.
Research into polyamides containing various substituted benzamide units has demonstrated the ability to tune material properties by altering the chemical structure of the monomer. For instance, the introduction of bulky side groups can disrupt chain packing and increase solubility, making the polymers more processable. Therefore, polymers derived from this compound could be explored for applications where a combination of thermal stability, modified solubility, and specific intermolecular interactions are desired.
Use as a Chemical Probe or Reference Compound in Mechanistic Studies
Substituted benzamides have been utilized as chemical probes in various biological and chemical studies. A chemical probe is a small molecule used to study and manipulate biological systems or chemical reactions. While there is no specific literature detailing the use of this compound as a chemical probe, its structure suggests potential applications in this area.
The benzamide scaffold is present in a number of pharmacologically active compounds. Mechanistic studies of these drugs often involve the synthesis and evaluation of a series of analogues to understand structure-activity relationships (SAR). This compound could serve as a reference compound or a building block in the synthesis of more complex molecules for such studies. For example, in investigations of enzyme inhibitors or receptor ligands containing a benzamide core, the effects of the 2-chloro and N-pentyl substitutions on binding affinity and selectivity could be systematically explored.
The chlorine atom can act as a useful spectroscopic handle in certain analytical techniques. Furthermore, its electron-withdrawing nature can influence the reactivity of the aromatic ring, which could be relevant in mechanistic studies of chemical reactions involving benzamide derivatives.
In the context of material science, if materials containing the this compound unit were found to have interesting properties, the compound itself could be used as a reference standard for analytical purposes, such as in chromatography or spectroscopy, to quantify its presence in more complex matrices.
Development of Advanced Analytical Methodologies for 2 Chloro N Pentylbenzamide
Chromatographic Method Development
Chromatography is the cornerstone of separation science and is widely applied to the analysis of substituted benzamides. The development of both liquid and gas chromatographic methods provides versatile tools for the separation and quantification of 2-chloro-N-pentylbenzamide from complex matrices.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of moderately polar and non-volatile compounds like N-substituted benzamides. A reverse-phase HPLC (RP-HPLC) method is typically the first choice for a molecule like this compound.
The chromatographic separation can be effectively achieved on a C18 column, which provides a nonpolar stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. The addition of a small percentage of acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape and reproducibility by ensuring the analyte is in a consistent protonation state. europa.eu Isocratic elution, where the mobile phase composition remains constant, is often sufficient for the analysis of a pure compound, while gradient elution may be required for separating it from impurities or other components in a mixture. researchgate.net
Detection is most commonly performed using a UV-Vis detector, as the benzoyl moiety of the molecule contains a chromophore that absorbs light in the ultraviolet region. A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the analyte peak, aiding in peak identification and purity assessment. For higher sensitivity and selectivity, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS), providing mass-to-charge ratio information that is invaluable for structural confirmation.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid europa.eu |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While some benzamides can be analyzed directly, compounds with active hydrogen atoms on the amide nitrogen may benefit from derivatization to increase volatility and reduce peak tailing. However, given the N-pentyl substitution, this compound may possess sufficient volatility for direct GC analysis.
The method would typically employ a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or Rtx-5). acs.org The sample is injected into a heated inlet, where it is vaporized and carried onto the column by an inert carrier gas, most commonly helium. A temperature program is used to ramp the oven temperature, allowing for the efficient separation of the analyte from any volatile impurities.
Mass Spectrometry (MS) is the ideal detector for GC, providing high sensitivity and structural information. researchgate.net In electron ionization (EI) mode, the analyte is fragmented into a reproducible pattern, which serves as a chemical fingerprint for identification by comparison with spectral libraries.
| Parameter | Condition |
|---|---|
| Column | Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) or similar acs.org |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Electrophoretic Techniques for Separation and Characterization
Capillary electrophoresis (CE) offers high-efficiency separations with minimal solvent consumption. wikipedia.org However, standard Capillary Zone Electrophoresis (CZE) is not suitable for neutral analytes like this compound, as they migrate with the electroosmotic flow (EOF) and are not separated. nih.govasdlib.org
To overcome this, Micellar Electrokinetic Chromatography (MEKC) is employed. wikipedia.org In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration (CMC). asdlib.org This causes the formation of micelles, which act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. nih.gov Separation occurs based on the differential partitioning of the analytes. More hydrophobic compounds spend more time in the micelle and migrate more slowly, allowing for the effective separation of neutral molecules. asdlib.org This technique would be a viable alternative to HPLC for the analysis of this compound.
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, Chemiluminescence)
Spectroscopic methods provide rapid and non-destructive quantification and are often used in conjunction with separation techniques.
UV-Vis Spectroscopy: The aromatic ring and carbonyl group in this compound constitute a chromophore that absorbs light in the UV region. The absorbance is governed by Beer's Law, which states a linear relationship between absorbance and concentration. A UV-Vis spectrophotometer can be used for quantitative analysis by constructing a calibration curve from standards of known concentration. The wavelength of maximum absorbance (λmax) for similar benzamide (B126) structures provides a basis for method development. researchgate.net
| Parameter | Value | Transition Type |
|---|---|---|
| λmax 1 | ~230 nm | π→π |
| λmax 2 | ~275 nm | n→π |
Fluorescence Spectroscopy: Standard benzamides are generally not considered to be strongly fluorescent. While specific, structurally complex amide compounds have been designed to be fluorescent for sensing applications, this compound is not expected to possess significant native fluorescence. nih.govmdpi.com Therefore, quantification by fluorescence spectroscopy would likely require derivatization with a fluorescent probe, a process that adds complexity to the analytical procedure.
Chemiluminescence: This technique relies on the emission of light from a chemical reaction. Similar to fluorescence, simple benzamides are not chemiluminescent. Analysis would necessitate coupling the analyte to a system that produces a chemiluminescent reaction, which is a highly specialized application and not a routine method for quantification of this compound. researchgate.netnih.gov
Method Validation for Research Applications (e.g., selectivity, linearity, detection limits)
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu For research applications, key validation parameters ensure that the data generated are reliable and accurate. According to International Council for Harmonisation (ICH) guidelines, these parameters are essential for establishing method performance. amsbiopharma.comfda.govich.org
| Parameter | Description | Typical Acceptance Criteria for Research |
|---|---|---|
| Selectivity/Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ich.org | Analyte peak is well-resolved from other components; peak purity analysis (e.g., via PDA or MS) shows no co-elution. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. ich.org | Correlation coefficient (r²) ≥ 0.99 for a plot of response vs. concentration over a specified range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. ich.org | Defined by the linearity study. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies. | Recovery typically within 90-110%. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 5%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision (e.g., RSD ≤ 10%). |
Compound Index
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Helium |
| Methanol |
| Phosphoric Acid |
| Sodium Dodecyl Sulfate (SDS) |
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Research Contributions
Academic research specifically focused on 2-chloro-N-pentylbenzamide is limited. However, the foundational knowledge of benzamide (B126) chemistry provides a framework for understanding its synthesis and potential properties. The synthesis of N-alkyl-2-chlorobenzamides typically involves the acylation of the corresponding amine, in this case, pentylamine, with 2-chlorobenzoyl chloride. This reaction is a standard method for forming amide bonds.
While detailed research findings on this compound are not extensively available in peer-reviewed literature, the broader class of benzamides has been a subject of significant academic investigation. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antipsychotic properties. Research into similarly structured compounds, such as other N-substituted 2-chlorobenzamides, has indicated potential for various pharmacological applications. researchgate.net These studies often involve the synthesis of a series of derivatives to explore structure-activity relationships.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.71 g/mol |
| IUPAC Name | This compound |
Note: This data is based on publicly available chemical databases.
Identification of Knowledge Gaps and Unanswered Research Questions
The primary knowledge gap concerning this compound is the lack of specific research dedicated to this molecule. While the synthesis is straightforward based on established chemical principles, there is a dearth of published data on its specific physical, chemical, and biological properties.
Key unanswered research questions include:
What are the detailed spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) of purified this compound?
What is the single-crystal X-ray diffraction structure of this compound, and what does it reveal about its solid-state conformation and intermolecular interactions?
Does this compound exhibit any significant biological activity, such as antimicrobial, antifungal, insecticidal, or other pharmacological effects?
What are its fundamental physicochemical properties, such as melting point, boiling point, solubility in various solvents, and lipophilicity?
What are the potential metabolic pathways of this compound in biological systems?
Prospective Avenues for Academic Inquiry and Methodological Development
The existing knowledge gaps provide a clear roadmap for future academic inquiry. A systematic investigation of this compound would be a valuable contribution to the chemical sciences.
Prospective research avenues include:
Synthesis and Characterization: A foundational study would involve the optimized synthesis of this compound, followed by comprehensive characterization using modern analytical techniques. This would provide a definitive set of reference data for the compound.
Biological Screening: A broad-based biological screening of the compound against a variety of targets would be a logical next step. This could include assays for antimicrobial activity against a panel of bacteria and fungi, cytotoxicity against cancer cell lines, and evaluation for any potential agrochemical applications.
Structural Biology: Elucidation of the crystal structure would provide insights into the molecule's three-dimensional arrangement, which is crucial for understanding its interactions with biological macromolecules.
Computational Modeling: In conjunction with experimental work, computational studies, such as molecular docking, could be employed to predict potential biological targets and to understand the structural basis of any observed activity.
Derivative Synthesis: Based on the findings from the initial studies, the synthesis and evaluation of a library of related N-alkyl-2-chlorobenzamides with varying alkyl chain lengths could be undertaken to establish structure-activity relationships.
Methodological developments could focus on creating more efficient and sustainable synthetic routes to this and related compounds, potentially utilizing green chemistry principles.
Broader Implications for Fundamental Chemical Sciences and Interdisciplinary Research
The systematic study of a specific, yet under-investigated, molecule like this compound holds broader implications for the chemical sciences. It underscores the vastness of the chemical space that remains to be explored and the potential for discovering new functionalities and applications even within well-established classes of compounds like benzamides.
Interdisciplinary research is crucial for fully realizing the potential of such investigations. Collaboration between synthetic organic chemists, analytical chemists, biologists, and computational scientists would be essential to move from basic characterization to the discovery of novel applications. The study of this compound could serve as a case study in how a focused investigation on a single compound can lead to broader insights into chemical reactivity, structure-property relationships, and the potential for translation into applied fields such as medicine and agriculture.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-pentylbenzamide, and how can reaction conditions be adjusted to improve yield?
The synthesis of this compound derivatives typically involves coupling 2-chlorobenzoyl chloride with pentylamine under Schotten-Baumann conditions. Key parameters include:
- Solvent choice : Dichloromethane (CH₂Cl₂) or pyridine as a base for acid scavenging .
- Temperature : Room temperature (20–25°C) minimizes side reactions like hydrolysis of the acyl chloride.
- Catalysts : Palladium-based catalysts (e.g., Pd/C) may enhance selectivity in multi-step syntheses involving hydrogenation .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine) and reaction time (1–3 hours) improves efficiency .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.3–8.1 ppm (aromatic protons) and δ 3.2–3.5 ppm (N-pentyl CH₂ groups) confirm structure .
- ¹³C NMR : Carbonyl (C=O) signals appear at ~168 ppm, while aromatic carbons resonate at 120–140 ppm .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) at m/z 239.7 (calculated for C₁₂H₁₆ClNO) validate molecular weight .
- X-ray crystallography : Used to resolve crystal packing and hydrogen-bonding networks in analogues like N-(aryl)benzamides .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., acyl chlorides) .
- Waste disposal : Halogenated byproducts require segregation and treatment by licensed facilities to prevent environmental contamination .
Q. How does the solubility of this compound vary across solvents, and what implications does this have for purification?
- High solubility : In polar aprotic solvents (e.g., DMF, DMSO) due to the amide group’s hydrogen-bonding capacity .
- Low solubility : In water or hexane, enabling recrystallization from ethanol/water mixtures (70:30 v/v) for purification .
- Chromatography : Silica gel TLC with ethyl acetate/hexane (3:7) as mobile phase aids in monitoring reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogues?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to control variables .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .
- Structural analogs : Compare activity trends with substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃ groups) .
Q. What strategies are effective for studying the hydrolytic stability of this compound under physiological conditions?
- pH-dependent studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC .
- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics; Cl-substituted benzamides typically show t₁/₂ > 24 hours at pH 7 .
- Stabilizers : Co-solvents like polyethylene glycol (PEG-400) reduce hydrolysis rates in aqueous media .
Q. How can computational methods guide the design of this compound derivatives with enhanced target selectivity?
- Docking simulations : Use AutoDock Vina to predict binding affinities for targets like kinase enzymes .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME assess permeability and toxicity risks early in development .
Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound batches?
- HPLC-MS : Detect impurities <0.1% using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
- NMR spiking : Add authentic samples of suspected byproducts (e.g., unreacted pentylamine) to identify contaminant peaks .
- Elemental analysis : Verify purity by comparing experimental vs. theoretical C/H/N/Cl percentages .
Q. Methodological Notes
- Synthesis optimization : Prioritize reproducibility by documenting reaction parameters (e.g., stirring rate, humidity) .
- Data interpretation : Cross-validate spectral data with databases like PubChem or ChemSpider .
- Ethical compliance : Adhere to institutional guidelines for hazardous waste and animal testing (if applicable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
